

# JNJ-47965567: Application Notes for Solubility and Vehicle for Injection

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-47965567 |           |
| Cat. No.:            | B15586329    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solubilization and administration of **JNJ-47965567**, a potent and selective P2X7 receptor antagonist. The information is intended to guide researchers in preparing this compound for both in vitro and in vivo studies.

**Compound Information** 

| Parameter        | Value                                                | Source |
|------------------|------------------------------------------------------|--------|
| Molecular Weight | 488.64 g/mol                                         |        |
| Formula          | C28H32N4O2S                                          |        |
| CAS Number       | 1428327-31-4                                         |        |
| Purity           | ≥98%                                                 | [1]    |
| Formulation      | A crystalline solid                                  | [1]    |
| Storage          | Store at +4°C for short term,<br>-20°C for long term | [2]    |

## **Solubility Data**



**JNJ-47965567** exhibits solubility in a range of organic solvents and aqueous solutions. The following table summarizes the quantitative solubility data.

| Solvent                      | Concentration            | Notes                                                                                         | Source       |
|------------------------------|--------------------------|-----------------------------------------------------------------------------------------------|--------------|
| Dimethyl Sulfoxide<br>(DMSO) | 100 mM (or 100<br>mg/mL) | Hygroscopic DMSO can impact solubility; use freshly opened solvent. Ultrasonic may be needed. | [3]          |
| 1 eq. HCl                    | 50 mM                    |                                                                                               |              |
| Dimethylformamide<br>(DMF)   | 30 mg/mL                 | [1]                                                                                           | _            |
| Ethanol                      | 12.5 mg/mL               | [1]                                                                                           | -            |
| DMSO:PBS (pH 7.2)<br>(1:3)   | 0.25 mg/mL               | [1]                                                                                           | <del>-</del> |
| Water                        | Insoluble                | [4]                                                                                           |              |

## **Vehicle for Injection**

For in vivo administration, particularly for intraperitoneal (i.p.) and subcutaneous (s.c.) injections, a cyclodextrin-based vehicle is recommended to improve the solubility and bioavailability of **JNJ-47965567**.

| Vehicle Component                                           | Concentration                 | Application                             | Source    |
|-------------------------------------------------------------|-------------------------------|-----------------------------------------|-----------|
| β-cyclodextrin (β-CD)                                       | 30% (w/v) in Milli-Q<br>water | In vivo studies (i.p. injection)        | [5]       |
| Sulfobutylether-β-<br>cyclodextrin (SBE-β-<br>cyclodextrin) | 30%                           | In vivo studies (i.p. & s.c. injection) | [6][7][8] |

## **Experimental Protocols**



## Preparation of JNJ-47965567 for In Vitro Studies

This protocol is suitable for preparing stock solutions for cell-based assays.

#### Materials:

- JNJ-47965567 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

#### Protocol:

- Allow the JNJ-47965567 vial to equilibrate to room temperature before opening.
- Weigh the desired amount of JNJ-47965567 powder in a sterile tube.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 30 mM or 100 mM).[5]
- Vortex the solution vigorously to aid dissolution.
- If necessary, sonicate the solution in a water bath to ensure complete solubilization.
- Store the stock solution at -20°C until required.[5]

## Preparation of JNJ-47965567 for In Vivo Injection

This protocol describes the preparation of **JNJ-47965567** using a cyclodextrin-based vehicle for animal studies.

#### Materials:

JNJ-47965567 powder



- 2-(hydroxypropyl)-beta-cyclodextrin (β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-cyclodextrin)
- Milli-Q water or sterile water for injection
- Sterile conical tubes or vials
- Rotator or orbital shaker
- · Water bath sonicator
- Sterile syringe filters (0.22 μm)

#### Protocol:

- Prepare the vehicle: Dissolve 30% (w/v) of  $\beta$ -CD or SBE- $\beta$ -cyclodextrin in Milli-Q water. For example, add 3 g of cyclodextrin to a final volume of 10 mL of water.
- Solubilize JNJ-47965567:
  - Add the desired amount of JNJ-47965567 to the prepared cyclodextrin solution to achieve the final desired concentration (e.g., 5 mg/mL).[5]
  - Place the mixture on a rotator at 45°C for 2 hours.[5]
  - Sonicate the solution in a 37°C water bath for 15 minutes to ensure complete dissolution.
- Sterilization: Filter sterilize the final solution using a 0.22 µm syringe filter.
- Storage: Store the prepared solution at 4°C for up to 7 days. It is recommended to prepare fresh stocks weekly.[5]

## Signaling Pathway and Experimental Workflow JNJ-47965567 Mechanism of Action

**JNJ-47965567** is a selective antagonist of the P2X7 receptor, which is an ATP-gated ion channel.[9] In the central nervous system, particularly in microglia, the activation of the P2X7



receptor by high concentrations of extracellular ATP (often released during cellular stress or injury) triggers a signaling cascade. This leads to the assembly of the NLRP3 inflammasome, which in turn activates caspase-1, leading to the processing and release of the proinflammatory cytokine IL-1 $\beta$ .[6] **JNJ-47965567** blocks this pathway by inhibiting the P2X7 receptor.





Check Availability & Pricing

Click to download full resolution via product page

Caption: Mechanism of action of JNJ-47965567.

## **Experimental Workflow for In Vivo Administration**

The following diagram outlines the key steps for preparing and administering **JNJ-47965567** in a preclinical animal model.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-47965567: Application Notes for Solubility and Vehicle for Injection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586329#jnj-47965567-solubility-and-vehicle-for-injection]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com